Cas no 400075-91-4 (3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine)

3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine
- N-[3-(6-chloro-1,3-benzothiazol-2-yl)-2-pyridinyl]-N,N-dimethylamine
- AKOS005077683
- 400075-91-4
- 3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine
- 11J-322S
-
- インチ: 1S/C14H12ClN3S/c1-18(2)13-10(4-3-7-16-13)14-17-11-6-5-9(15)8-12(11)19-14/h3-8H,1-2H3
- InChIKey: MGYWTYFDECFEGT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)SC(C1=CC=CN=C1N(C)C)=N2
計算された属性
- せいみつぶんしりょう: 289.0440463g/mol
- どういたいしつりょう: 289.0440463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 57.3Ų
3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-50mg |
3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |
400075-91-4 | 98% | 50mg |
¥1543.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-100mg |
3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |
400075-91-4 | 98% | 100mg |
¥2205.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-2mg |
3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |
400075-91-4 | 98% | 2mg |
¥512.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-5mg |
3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |
400075-91-4 | 98% | 5mg |
¥646.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-25mg |
3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |
400075-91-4 | 98% | 25mg |
¥1332.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-1mg |
3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |
400075-91-4 | 98% | 1mg |
¥519.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-10mg |
3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |
400075-91-4 | 98% | 10mg |
¥828.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669279-20mg |
3-(6-Chlorobenzo[d]thiazol-2-yl)-N,N-dimethylpyridin-2-amine |
400075-91-4 | 98% | 20mg |
¥1125.00 | 2024-05-15 |
3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amineに関する追加情報
3-(6-Chloro-1,3-Benzothiazol-2-yl)-N,N-Dimethylpyridin-2-Amine: A Comprehensive Overview
3-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine, also known by its CAS number 400075-91-4, is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzothiazole ring system with a pyridine moiety. The presence of the chloro group at the 6-position of the benzothiazole ring and the dimethylamino group at the 2-position of the pyridine ring imparts distinct electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.
The synthesis of 3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-component reactions or stepwise coupling strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the benzothiazole-pyridine hybrid framework with high precision. These methods not only enhance the scalability of the synthesis but also pave the way for further functionalization of the molecule.
In terms of applications, 3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine has shown promise in materials science and drug discovery. Its aromatic heterocyclic structure makes it an attractive candidate for designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent studies have demonstrated that this compound can serve as a building block for constructing π-conjugated systems with tunable electronic properties. Furthermore, its ability to act as a ligand in metalloorganic frameworks (MOFs) has opened new avenues for catalysis and gas storage applications.
The pharmacological potential of 3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amie is another area of active research. Preclinical studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Its dimethylamino group contributes to enhanced solubility and bioavailability, making it a promising lead compound for anti-inflammatory drug development. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its therapeutic potential further.
In addition to its synthetic and application-oriented studies, recent investigations have focused on understanding the environmental fate and toxicity of 3-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-. Ecotoxicological assessments have revealed that this compound exhibits low acute toxicity to aquatic organisms under standard test conditions. However, long-term exposure studies are still needed to fully evaluate its environmental impact.
In conclusion, 3-(6-chloro-1,3-benzothiazol-2--N,N-dimethylpyridin-2-< em amine>, with its unique structural features and diverse functional groups, continues to be a focal point in contemporary chemical research. Its versatility across multiple disciplines underscores its importance as a valuable tool in both academic and industrial settings. As research progresses, it is anticipated that this compound will find even broader applications in fields ranging from materials science to pharmacology.
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